
2-(Trifluoromethoxy)phenyl isothiocyanate
Overview
Description
2-(Trifluoromethoxy)phenyl isothiocyanate (C8H4F3NO2S, molecular weight: 225.19) is a fluorinated aromatic isothiocyanate characterized by a trifluoromethoxy (-OCF3) substituent at the ortho position of the phenyl ring. This electron-withdrawing group significantly influences the compound’s reactivity and physical properties. It is used in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules, due to the electrophilic nature of the isothiocyanate (-NCS) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)phenyl isothiocyanate typically involves the reaction of 2-(Trifluoromethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:
CF3OC6H4NH2+CSCl2→CF3OC6H4NCS+2HCl
The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are frequently used solvents.
Catalysts: Lewis acids and bases may be employed to facilitate certain reactions.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
2-(Trifluoromethoxy)phenyl isothiocyanate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Applied in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)phenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-NCS) is electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The reactivity and applications of aryl isothiocyanates depend heavily on the substituents attached to the phenyl ring. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Effects on Key Properties
Compound Name | Molecular Formula | Molecular Weight | Substituent Position & Type | Key Functional Group Impact |
---|---|---|---|---|
2-(Trifluoromethoxy)phenyl isothiocyanate | C8H4F3NO2S | 225.19 | Ortho (-OCF3) | Strong electron-withdrawing |
4-(Trifluoromethoxy)phenyl isothiocyanate | C8H4F3NO2S | 225.19 | Para (-OCF3) | Electron-withdrawing |
2-Methoxyphenyl isothiocyanate | C8H7NOS | 165.21 | Ortho (-OCH3) | Electron-donating |
2-Methoxy-4-nitrophenyl isothiocyanate | C8H6N2O3S | 210.21 | Ortho (-OCH3), Para (-NO2) | Electron-withdrawing (-NO2) |
2,4,6-Trichlorophenyl isothiocyanate | C7H2Cl3NS | 230.52 | Ortho, meta, para (-Cl) | Moderate electron-withdrawing |
Key Observations :
- Electron-withdrawing groups (e.g., -OCF3, -NO2) enhance the electrophilicity of the -NCS group, increasing reactivity in nucleophilic additions .
Physical Properties
Table 2: Physical Property Comparison
Insights :
- The para-substituted 4-(Trifluoromethoxy)phenyl isothiocyanate has a higher boiling point (215–218°C) compared to ortho-substituted analogs, likely due to reduced steric effects and improved molecular packing .
- Fluorinated derivatives generally exhibit lower solubility in polar solvents due to the hydrophobic -CF3 group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(trifluoromethoxy)phenyl isothiocyanate?
- Methodology : The compound can be synthesized via nucleophilic substitution or thiocarbonyl transfer. A plausible route involves reacting 2-(trifluoromethoxy)aniline with thiophosgene or carbon disulfide under acidic conditions, followed by oxidation. Analogous methods for phenyl isothiocyanate derivatives (e.g., using thiocarbanilide with phosphorus pentoxide or iodine as catalysts) may apply .
- Key Considerations : The trifluoromethoxy group’s electron-withdrawing nature may necessitate milder conditions to avoid decomposition. Purification via fractional distillation or column chromatography is recommended.
Q. How can the purity and structure of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : NMR to confirm the trifluoromethoxy group (-OCF) and NMR for aromatic protons.
- Mass Spectrometry : Molecular ion peak at m/z 225.14 (calculated for CHFNOS) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
Q. What safety protocols are critical when handling this compound?
- Handling : Use a fume hood, nitrile gloves, and eye protection. Isothiocyanates are lachrymators and may cause respiratory irritation.
- Storage : Store in airtight, amber glass containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence reactivity in nucleophilic additions?
- Mechanistic Insight : The -OCF group is strongly electron-withdrawing, polarizing the isothiocyanate (-NCS) group and enhancing electrophilicity. This increases reactivity toward amines or thiols in thiourea or thiosemicarbazide syntheses. Comparative studies with 2-methyl or 2-chloro analogs show faster reaction kinetics .
- Experimental Design : Kinetic studies via NMR monitoring or stopped-flow techniques can quantify reaction rates with varying nucleophiles.
Q. What are the challenges in characterizing byproducts from its reactions with hydrazines?
- Data Contradictions : Hydrazine reactions may yield unexpected products due to competing pathways (e.g., cyclization vs. linear adduct formation). For example, in , hydrazonoyl halides with arylisothiocyanates formed thiadiazine derivatives, but side products like thioureas require TLC or GC-MS analysis .
- Resolution : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structures.
Q. How does solvent polarity affect its stability and reaction outcomes?
- Stability Data : In polar aprotic solvents (DMF, DMSO), the compound is stable for >24 hours at 25°C. In protic solvents (MeOH, HO), hydrolysis to thioureas occurs within hours.
- Optimization : Use kinetic studies (UV-Vis or IR spectroscopy) to track degradation. Pre-dry solvents over molecular sieves to minimize hydrolysis .
Q. Can this compound serve as a precursor for bioactive heterocycles?
- Applications : It is used to synthesize trifluoromethoxy-containing thiazoles or triazoles with potential antimicrobial activity. For example, coupling with α-bromo ketones in THF/KCO yields thiazolidinones .
- Synthetic Example : React with 2-aminopyridine to form a thioamide intermediate, which cyclizes under acidic conditions to a benzothiazole .
Q. Methodological Tables
Property | Value | Reference |
---|---|---|
Molecular Formula | CHFNOS | |
Molecular Weight | 225.14 g/mol | |
Stability in DMF | >24 hours at 25°C | |
Key NMR Shifts (δ, ppm) | : -58 to -60 (OCF) |
Q. Key Considerations for Experimental Design
- Contradictory Evidence : While phenyl isothiocyanates are synthesized via thiocarbanilide routes , the trifluoromethoxy variant may require modified conditions due to steric and electronic effects.
- Safety vs. Reactivity : Despite its reactivity, strict adherence to storage protocols (-20°C under N) prevents decomposition .
Properties
IUPAC Name |
1-isothiocyanato-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJYPIWOGCCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380480 | |
Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-33-1 | |
Record name | 1-Isothiocyanato-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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